TFA-aha-dU

説明

Structure

3D Structure

特性

IUPAC Name |

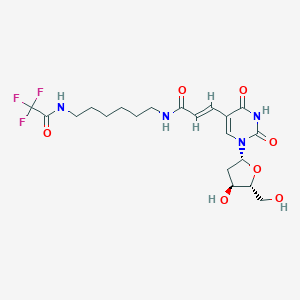

(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F3N4O7/c21-20(22,23)18(32)25-8-4-2-1-3-7-24-15(30)6-5-12-10-27(19(33)26-17(12)31)16-9-13(29)14(11-28)34-16/h5-6,10,13-14,16,28-29H,1-4,7-9,11H2,(H,24,30)(H,25,32)(H,26,31,33)/b6-5+/t13-,14+,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMRZKBUOFUSRQ-JHCHYBNPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27F3N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of TFA-aha-dU?

An In-Depth Technical Guide to the Structure and Application of TFA-aha-dU

Executive Summary

This guide provides a comprehensive technical overview of 5’-[N-(6-trifluoroacetamidohexyl)-3(E)-acrylamido]-2’-deoxyuridine, commonly abbreviated as TFA-aha-dU. We will deconstruct its molecular architecture, elucidating the specific function of each constituent moiety: the 2'-deoxyuridine (dU) nucleoside core, the aminohexyl acrylamide (aha) linker, and the trifluoroacetyl (TFA) protecting group. This analysis extends to the principles governing its chemical synthesis, with a focus on the rationale behind key reaction steps, such as the strategic use of the TFA group for selective deprotection. Furthermore, we explore its primary application in the covalent labeling of nucleic acids via "click chemistry," detailing experimental workflows for its enzymatic incorporation and subsequent conjugation to reporter molecules. This document is intended for researchers and professionals in drug development and molecular biology who require a deep, mechanistic understanding of this versatile chemical tool.

Molecular Architecture of TFA-aha-dU

TFA-aha-dU is a modified nucleoside designed for targeted incorporation into DNA.[1] Its structure is a careful orchestration of three distinct chemical components, each serving a critical function in its application. The systematic IUPAC name is (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide.[2]

Core Components:

-

2'-Deoxyuridine (dU) Core: This is the foundational nucleoside, composed of a pyrimidine base (uracil) attached to a deoxyribose sugar.[3][4] Its structure is recognized by DNA polymerases, allowing for its enzymatic incorporation into a growing DNA strand in place of thymidine.

-

Aminohexyl Acrylamide (aha) Linker: This component is attached to the C5 position of the uracil base.[5] The 'aha' linker (5-aminohexylacrylamido) serves two primary purposes. First, it acts as a long, flexible spacer arm, which physically separates the bulky nucleoside from the terminal functional group. This spatial separation is crucial to minimize steric hindrance, thereby increasing the accessibility of the terminal amine for subsequent reactions and reducing interference with polymerase activity during incorporation.[5]

-

Trifluoroacetyl (TFA) Protecting Group: The terminal primary amine of the 'aha' linker is protected by a trifluoroacetyl group (CF₃CO-).[1][2] The TFA group is a widely used protecting group in organic synthesis due to its stability under various conditions, yet it can be selectively removed under mild basic conditions.[1][6][7] This feature allows the amine to remain inert during DNA synthesis and purification, preventing unwanted side reactions. The amine can then be deprotected at the desired time to make it available for conjugation.[1]

The chemical formula for TFA-aha-dU is C₂₀H₂₇F₃N₄O₇, with a molecular weight of approximately 492.4 g/mol .[2]

Caption: Molecular components of TFA-aha-dU.

Synthesis and Rationale

The synthesis of TFA-aha-dU is a multi-step process that leverages principles of nucleoside chemistry and protecting group strategy. A common synthetic route involves the trifluoroacetylation of a precursor, 5-aminoallyl-dU.[1]

Key Synthetic Considerations:

-

Protection Strategy: The choice of the TFA group to protect the terminal amine of the 'aha' linker is deliberate. Unlike other common amine protecting groups like Boc or Fmoc, the trifluoroacetamide bond is stable to the conditions often required for DNA synthesis and purification but can be cleaved under specific, mild basic conditions (e.g., aqueous ammonia) that do not compromise the integrity of the DNA.[1][6][8] This orthogonality is the cornerstone of its utility.

-

Reaction Conditions: The trifluoroacetylation step typically requires anhydrous (water-free) conditions to prevent the hydrolysis of the acylating agent (e.g., trifluoroacetic anhydride or ethyl trifluoroacetate) and ensure high yields.[1][6] Optimized reaction times can lead to yields exceeding 80%.[1]

-

Purification: Post-synthesis, purification is critical. High-performance liquid chromatography (HPLC) is the standard method to ensure the high purity (>95%) required for enzymatic applications.[5] Mass spectrometry is used to confirm the identity and mass of the final product.[1]

Caption: Simplified workflow for the synthesis of TFA-aha-dU.

Application in DNA Labeling via Click Chemistry

The primary application of TFA-aha-dU is as a substrate for the enzymatic labeling of DNA. Once incorporated, the protected amine on the linker can be unmasked and used as a chemical handle for covalent modification, most notably through click chemistry.[1]

Mechanism of Action:

Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible.[9][10] The most common variant used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[10][11]

The workflow involves three main stages:

-

Enzymatic Incorporation: TFA-aha-dUTP (the triphosphate form) is included in a DNA synthesis reaction, such as PCR, nick translation, or reverse transcription.[12] DNA polymerase incorporates the modified nucleotide into the newly synthesized strand opposite adenine.

-

Deprotection: The TFA group is removed by treatment with a mild base, exposing the primary amine on the 'aha' linker.

-

Conjugation: The DNA, now functionalized with reactive amines, is incubated with a reporter molecule (e.g., a fluorophore, biotin, or hapten) that has been modified with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. Alternatively, the exposed amine can be modified to carry an azide or alkyne, enabling a subsequent CuAAC "click" reaction. Research indicates that TFA-protected analogs can demonstrate significantly higher coupling efficiency compared to non-protected versions due to a reduction in side reactions.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. TFA-aha-dU | C20H27F3N4O7 | CID 15484914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deoxyuridine - Wikipedia [en.wikipedia.org]

- 4. Deoxyuridine | C9H12N2O5 | CID 13712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoroacetamides [organic-chemistry.org]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. sg.idtdna.com [sg.idtdna.com]

- 12. Molecular Probes ChromaTide and aha labeled nucleotides—Table 8.5 | Thermo Fisher Scientific - JP [thermofisher.com]

5-[N-(6-(TRIFLUOROACETAMIDO)HEXYL)-3(E)-ACRYLAMIDO]-2'-DEOXYURIDINE basics

An In-Depth Technical Guide on 5-[N-(6-(TRIFLUOROACETAMIDO)HEXYL)-3(E)-ACRYLAMIDO]-2'-DEOXYURIDINE: A Chemoselective Probe for Covalent Capture of DNA-Protein Interactions

Abstract

This technical guide provides a comprehensive overview of 5-[N-(6-(trifluoroacetamido)hexyl)-3(E)-acrylamido]-2'-deoxyuridine, a modified nucleoside designed for the covalent capture of DNA-protein complexes. We will delve into its chemical architecture, the rationale for its design, and its primary application in elucidating the structural and functional dynamics of DNA-protein interactions. A detailed, field-proven protocol for its incorporation into oligonucleotides and subsequent use in DNA-protein cross-linking studies is provided, along with expert insights into the experimental design and interpretation of results. This guide is intended for researchers, scientists, and drug development professionals seeking to employ advanced chemical biology tools for the study of genomic processes.

Introduction: The Challenge of Capturing Transient Biomolecular Interactions

The regulation of gene expression, DNA replication, and repair is orchestrated by a complex and dynamic interplay between proteins and nucleic acids. Many of these interactions are transient, with proteins binding and unbinding to DNA in a continuous dance that is essential for cellular function. The study of these fleeting interactions presents a significant challenge, as the resulting complexes can be difficult to isolate and characterize using traditional biochemical methods. Covalent trapping strategies have emerged as a powerful solution to this problem, allowing researchers to "freeze" these transient interactions in time, thereby facilitating their detailed structural and functional analysis.[1]

5-[N-(6-(trifluoroacetamido)hexyl)-3(E)-acrylamido]-2'-deoxyuridine is a key player in this field. This modified nucleoside is engineered with a latent reactive group—an acrylamide moiety—that can form a stable covalent bond with specific amino acid residues on a target protein. Its unique design allows for its incorporation into synthetic oligonucleotides, which can then be used as probes to selectively capture binding partners in complex biological mixtures.

Molecular Design and Physicochemical Properties

The utility of 5-[N-(6-(trifluoroacetamido)hexyl)-3(E)-acrylamido]-2'-deoxyuridine stems from its carefully designed chemical structure. The modification at the C5 position of the deoxyuridine base consists of three key components:

-

The Acrylamide "Warhead": The terminal acrylamide group is a Michael acceptor, which makes it electrophilic and susceptible to nucleophilic attack. This property allows it to react with nucleophilic amino acid side chains, most notably the thiol group of cysteine residues, to form a stable covalent bond.[2][3] The reactivity of the acrylamide is tuned to be lower than more aggressive cross-linkers like maleimides, which provides greater selectivity and reduces non-specific cross-linking.[2]

-

The Hexyl Linker: A six-carbon aliphatic chain provides a flexible spacer between the nucleobase and the reactive acrylamide group. This linker allows the "warhead" to reach and react with nearby nucleophilic residues on the target protein without causing significant distortion of the DNA-protein complex.

-

The Trifluoroacetamido Protecting Group: The primary amine on the hexyl linker is protected with a trifluoroacetyl (TFA) group. This protecting group is stable during automated phosphoramidite-based oligonucleotide synthesis and is readily removed during the standard ammonia deprotection step, revealing the reactive primary amine for subsequent conjugation if desired, or in this case, forming part of the final acrylamide structure.

Table 1: Physicochemical Properties of 5-[N-(6-(trifluoroacetamido)hexyl)-3(E)-acrylamido]-2'-deoxyuridine

| Property | Value |

| Molecular Formula | C20H27F3N4O7 |

| Molecular Weight | 508.45 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF |

| Storage Temperature | -20 °C |

Principle Application: Covalent DNA-Protein Cross-linking

The primary application of this modified nucleoside is in the covalent capture of DNA-protein complexes. The workflow involves the following key stages:

-

Oligonucleotide Synthesis: The phosphoramidite derivative of 5-[N-(6-(trifluoroacetamido)hexyl)-3(E)-acrylamido]-2'-deoxyuridine is incorporated at a specific site within a synthetic oligonucleotide probe using standard automated DNA synthesis.[3]

-

Complex Formation: The modified oligonucleotide probe is incubated with the protein of interest or a complex cell lysate to allow for the formation of the non-covalent DNA-protein complex.

-

Covalent Cross-linking: The acrylamide group on the modified uridine reacts with a nearby nucleophilic amino acid residue (primarily cysteine) on the target protein, forming a stable covalent bond. This reaction is often the rate-limiting step and can be optimized by adjusting pH, temperature, and incubation time.

-

Analysis of the Cross-linked Complex: The resulting covalent complex can be analyzed by a variety of techniques, such as SDS-PAGE, mass spectrometry, or Western blotting, to identify the cross-linked protein and map the site of interaction.

Diagram 1: Workflow for DNA-Protein Cross-linking

Caption: General workflow for DNA-protein cross-linking using an acrylamide-modified oligonucleotide.

Diagram 2: Michael Addition of a Cysteine Thiol to the Acrylamide Moiety

Caption: The Michael addition reaction between the acrylamide group and a cysteine residue.

Experimental Protocol: Cross-linking of a Transcription Factor to its DNA Recognition Site

This protocol provides a detailed methodology for the cross-linking of a purified transcription factor containing an accessible cysteine residue to its cognate DNA recognition sequence.

Materials:

-

Oligonucleotides:

-

Forward strand: 5'-[Acrylamide-dU]-{Your Sequence}-3' (HPLC-purified)

-

Reverse strand: 5'-{Complementary Sequence}-3' (HPLC-purified)

-

-

Protein: Purified transcription factor of interest (with known or predicted cysteine near the DNA binding interface)

-

Buffers:

-

Annealing Buffer: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA

-

Binding/Cross-linking Buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl2, 10% glycerol, 1 mM DTT (add fresh)

-

2x SDS-PAGE Loading Buffer

-

-

Equipment:

-

Thermocycler

-

Incubator or water bath

-

SDS-PAGE apparatus and reagents

-

Western blotting equipment and antibodies (if applicable)

-

Mass spectrometer (for identification of cross-linking site)

-

Procedure:

-

Oligonucleotide Annealing: a. Resuspend the forward and reverse oligonucleotides in Annealing Buffer to a final concentration of 100 µM. b. Mix equal molar amounts of the forward and reverse strands in a PCR tube. c. Heat the mixture to 95°C for 5 minutes in a thermocycler. d. Gradually cool the mixture to room temperature over 1-2 hours to ensure proper annealing.

-

DNA-Protein Binding and Cross-linking: a. In a microcentrifuge tube, prepare the binding reaction by adding the following components in order:

- Nuclease-free water to a final volume of 20 µL

- 2 µL of 10x Binding/Cross-linking Buffer

- 1 µL of the 10 µM annealed, acrylamide-modified DNA duplex (final concentration 0.5 µM)

- X µL of the purified transcription factor (final concentration to be optimized, typically 1-5 µM) b. Incubate the reaction mixture at room temperature for 30 minutes to allow for the formation of the non-covalent complex. c. Initiate the cross-linking reaction by incubating the mixture at 37°C for 1-4 hours. The optimal time and temperature may need to be determined empirically.

-

Analysis by SDS-PAGE: a. Stop the reaction by adding 20 µL of 2x SDS-PAGE Loading Buffer. b. Boil the sample at 95°C for 5 minutes. c. Load the sample onto an appropriate percentage SDS-PAGE gel. d. Run the gel according to standard procedures. e. Visualize the protein bands by Coomassie blue staining or silver staining. A new, higher molecular weight band corresponding to the DNA-protein conjugate should be visible.

-

Confirmation and Further Analysis (Optional): a. Western Blotting: Transfer the separated proteins to a PVDF membrane and probe with an antibody specific to the transcription factor to confirm the identity of the cross-linked band. b. Mass Spectrometry: Excise the cross-linked band from the gel and subject it to in-gel digestion followed by mass spectrometry to identify the cross-linked peptide and the specific cysteine residue involved.

Authoritative Grounding and Field-Proven Insights

The use of acrylamide-modified oligonucleotides for DNA-protein cross-linking offers several advantages over other methods:

Table 2: Comparison of Cross-linking Chemistries

| Feature | Acrylamide | Maleimide | UV Cross-linking |

| Reactivity | Moderate | High | Low (requires specific chromophores) |

| Selectivity | High (for thiols) | High (for thiols) | Low (reacts with various residues) |

| Linker Length | Tunable via synthesis | Tunable via synthesis | Zero-length |

| Efficiency | Moderate to high | High | Low |

| Reversibility | Irreversible | Irreversible | Irreversible |

The moderate reactivity of the acrylamide group is a key advantage, as it minimizes non-specific cross-linking that can occur with more reactive electrophiles like maleimides.[2] This allows for the selective capture of specific DNA-protein complexes, even in the presence of other proteins with accessible cysteines. The ability to precisely position the acrylamide group within the DNA sequence through automated synthesis provides a high degree of control over the cross-linking experiment, enabling the mapping of interaction interfaces with high resolution.

Conclusion

5-[N-(6-(trifluoroacetamido)hexyl)-3(E)-acrylamido]-2'-deoxyuridine represents a sophisticated chemical tool for the study of DNA-protein interactions. Its rational design, combining a moderately reactive "warhead" with a flexible linker, allows for the efficient and selective covalent capture of transient biomolecular complexes. The protocols and principles outlined in this guide provide a robust framework for the successful application of this technology, empowering researchers to gain deeper insights into the fundamental mechanisms of genome regulation and to identify novel targets for therapeutic intervention.

References

- Rehman, F. N., Audeh, M., Abrams, E. S., Hammond, P. W., Kenney, M., & Boles, T. C. (1999). Immobilization of acrylamide-modified oligonucleotides by co-polymerization. Nucleic Acids Research, 27(2), 649–655.

- Kuznetsova, V. E., Zagainov, I. V., Chepanov, A. V., Vorobjev, Y. N., & Fedorova, O. S. (2022). Reactive Acrylamide-Modified DNA Traps for Accurate Cross-Linking with Cysteine Residues in DNA–Protein Complexes Using Mismatch Repair Protein MutS as a Model. Molecules, 27(8), 2438.

- Rehman, F. N., Audeh, M., Abrams, E. S., Hammond, P. W., Kenney, M., & Boles, T. C. (1999). Immobilization of acrylamide-modified oligonucleotides by co-polymerization. Nucleic Acids Research, 27(2), 649–655.

- Allabush, F., Mendes, P. M., & Tucker, J. H. R. (2019).

- Rehman, F. N., Audeh, M., Abrams, E. S., Hammond, P. W., Kenney, M., & Boles, T. C. (1999). Immobilization of acrylamide-modified oligonucleotides by co-polymerization. Nucleic Acids Research, 27(2), 649-655.

- Verdine, G. L., & Norman, D. P. G. (2003). Covalent trapping of protein-DNA complexes. Annual Review of Biochemistry, 72, 337–366.

Sources

- 1. Covalent trapping of protein-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive Acrylamide-Modified DNA Traps for Accurate Cross-Linking with Cysteine Residues in DNA–Protein Complexes Using Mismatch Repair Protein MutS as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acrylamide-dT: a polymerisable nucleoside for DNA incorporation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07570D [pubs.rsc.org]

TFA-aha-dU mechanism of action in DNA labeling

An In-Depth Technical Guide to DNA Labeling via TFA-Catalyzed Oxime Ligation with Aminooxy-Modified Deoxyuridine (aha-dU)

Authored by a Senior Application Scientist

Introduction: Precision in DNA Functionalization

In the landscape of molecular biology and drug development, the ability to specifically label and functionalize DNA is paramount. It underpins a vast array of applications, from super-resolution imaging and genomic mapping to diagnostics and the development of nucleic acid therapeutics. Bioorthogonal chemistry provides a powerful toolkit for these tasks, allowing for specific covalent modifications in complex biological environments without interfering with native processes.[1][2]

This guide provides a deep technical dive into a specific and robust bioorthogonal strategy: the Trifluoroacetic Acid (TFA)-catalyzed ligation of an aminooxy-modified deoxyuridine (hereafter referred to as aha-dU ) for the targeted labeling of DNA. The term "aha" is used here to denote the a minooxyh exyla mido functional group, a linker terminating in a highly reactive hydroxylamine moiety.

We will deconstruct the core mechanism, explain the critical causality behind experimental choices, and provide actionable protocols for researchers. This is not merely a recitation of steps but a framework for understanding and mastering a powerful labeling paradigm.

Part 1: The Core Mechanism – A Two-Stage Strategy

The TFA-aha-dU labeling strategy is a sequential, two-step process that decouples the modification of the DNA backbone from the attachment of the final reporter molecule. This provides significant experimental flexibility and efficiency.

Stage 1: Enzymatic Incorporation of the Reactive Handle (aha-dUTP) The foundational step is the site-specific introduction of a modified nucleoside, 5'-aminooxyhexylamido-deoxyuridine triphosphate (aha-dUTP), into the DNA strand. This is achieved by leveraging the substrate promiscuity of DNA polymerases during processes like PCR, nick translation, or primer extension.

-

Why aha-dU? The C5 position of uridine is an ideal site for modification. The attached aminooxyhexylamido linker projects the reactive hydroxylamine group (-O-NH₂) into the major groove of the DNA helix.[3] This positioning is critical as it makes the functional group sterically accessible for subsequent ligation without significantly disrupting the DNA's double-helical structure.

Stage 2: TFA-Catalyzed Oxime Ligation With the aha-dU nucleoside integrated, the DNA now carries a latent, highly specific reactive handle. The second stage involves the introduction of a reporter molecule (e.g., a fluorophore, biotin, or drug conjugate) that has been pre-functionalized with an aldehyde or, less commonly, a ketone group. The reaction is the formation of a stable oxime bond, which is catalyzed by an acid, in this case, Trifluoroacetic Acid (TFA).

-

The Role of TFA: The condensation of a hydroxylamine and an aldehyde to form an oxime is significantly accelerated under mildly acidic conditions.[4] TFA serves as a potent acid catalyst. It protonates the oxygen of the aldehyde's carbonyl group, rendering the carbonyl carbon more electrophilic and thus highly susceptible to nucleophilic attack by the lone pair of electrons on the hydroxylamine's nitrogen atom. This catalysis is essential for driving the reaction to completion efficiently at practical concentrations and timescales. While other catalysts like aniline exist for oxime ligations, TFA is effective and easily removed due to its volatility.[4][5][6]

Mechanistic Workflow Diagram

The following diagram illustrates the complete logical and chemical flow of the TFA-aha-dU labeling strategy.

Caption: Logical workflow of the TFA-aha-dU DNA labeling method.

Part 2: Experimental Protocols & Self-Validating Systems

Trustworthiness in any protocol stems from its inherent checks and balances. The methodologies described here are designed as self-validating systems, where successful completion of each stage can be verified before proceeding.

Protocol 1: Enzymatic Synthesis of aha-dU Modified DNA

This protocol details the generation of aha-dU incorporated DNA probes using PCR.

A. Experimental Design & Causality:

-

Choosing the Polymerase: Standard thermostable polymerases like Taq are generally tolerant of C5-modified dUTPs. However, for higher efficiency or longer amplicons, proofreading polymerases may be inhibited. It is crucial to pilot the reaction with your enzyme of choice.

-

Optimizing Nucleotide Ratios: The ratio of aha-dUTP to natural dTTP is the most critical parameter to modify.[7] A high ratio increases label density but can decrease PCR efficiency and yield. A low ratio ensures robust amplification but results in sparser labeling. The optimal ratio is application-dependent.

B. Step-by-Step Methodology:

-

Reaction Assembly: On ice, assemble the PCR reaction in a sterile microcentrifuge tube. For a standard 50 µL reaction:

-

10 µL of 5x Polymerase Reaction Buffer

-

1 µL of 10 mM dNTP mix (dATP, dGTP, dCTP)

-

X µL of 10 mM dTTP

-

Y µL of 1 mM aha-dUTP

-

1 µL of 10 µM Forward Primer

-

1 µL of 10 µM Reverse Primer

-

1 µL of DNA Template (1-10 ng)

-

0.5 µL of Thermostable DNA Polymerase (e.g., Taq)

-

Nuclease-free water to 50 µL final volume.

-

-

Nucleotide Ratio Calculation: Adjust X and Y to achieve the desired ratio. For example, for a 3:1 ratio of dTTP:aha-dUTP in a final concentration of 0.2 mM each:

-

Final dTTP: 0.15 mM -> X = 0.75 µL

-

Final aha-dUTP: 0.05 mM -> Y = 2.5 µL

-

-

Thermal Cycling: Perform PCR using standard cycling conditions appropriate for your template and primers. A typical protocol would be:

-

Initial Denaturation: 95°C for 2 minutes

-

25-35 Cycles:

-

95°C for 30 seconds

-

55-65°C for 30 seconds

-

72°C for 1 minute per kb of amplicon length

-

-

Final Extension: 72°C for 5 minutes

-

C. Validation Step:

-

Gel Shift Assay: Analyze 5 µL of the PCR product on an agarose gel alongside a control reaction using only natural dTTP. The aha-dU incorporated amplicon should exhibit a noticeable decrease in electrophoretic mobility (a "gel shift") due to the increased mass and altered charge of the modified nucleosides. This confirms successful incorporation.

Protocol 2: TFA-Catalyzed Oxime Ligation

This protocol describes the labeling of the purified aha-dU modified DNA.

A. Experimental Design & Causality:

-

DNA Purification is Critical: PCR buffers, primers, and unincorporated nucleotides must be removed as they can interfere with the ligation. A column-based PCR purification kit is highly effective.

-

Probe & Catalyst Concentration: The reaction is driven by concentration. A molar excess of the aldehyde-probe ensures that all accessible aha-dU sites are labeled.[8] The TFA concentration must be sufficient to catalyze the reaction without causing DNA denaturation or degradation.

B. Step-by-Step Methodology:

-

Purification: Purify the aha-dU modified PCR product from Protocol 1 using a standard PCR clean-up kit. Elute in a low-salt buffer or nuclease-free water. Quantify the DNA concentration using a spectrophotometer.

-

Ligation Reaction Setup:

-

In a microcentrifuge tube, combine:

-

Purified aha-dU DNA (e.g., 5 µg)

-

Aldehyde-modified probe (10- to 50-fold molar excess over incorporated aha-dU)

-

Reaction Buffer (e.g., 100 mM MES buffer, pH 4.7) to a final volume of 45 µL.

-

-

Note: The slightly acidic buffer provides a favorable environment for the acid-catalyzed reaction.

-

-

Initiation of Catalysis:

-

Prepare a fresh 10% TFA solution in nuclease-free water.

-

Add 5 µL of the 10% TFA solution to the reaction mixture for a final concentration of ~1% TFA. Mix gently by pipetting.

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours. For sensitive probes or DNA, incubation can be performed at room temperature overnight.

C. Validation & Purification:

-

Removal of Unreacted Probe: After incubation, the labeled DNA must be purified from the excess aldehyde-probe and TFA. This is effectively achieved using an ethanol precipitation protocol or a size-exclusion chromatography column suitable for DNA.

-

Verification of Labeling: Successful labeling can be confirmed by:

-

Fluorimetry/Spectrophotometry: If a fluorescent probe was used, measure the absorbance/emission at the fluorophore's characteristic wavelengths.

-

Gel Electrophoresis: If the probe is large (e.g., a protein), a further gel shift on agarose or polyacrylamide can be observed. For fluorescent probes, the gel can be imaged directly on a fluorescence scanner, showing a signal co-localizing with the DNA band.

-

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow with integrated validation points.

Part 3: Quantitative Data & Best Practices

Table 1: Reaction Parameter Summary

| Parameter | Stage 1: Incorporation (PCR) | Stage 2: Ligation | Rationale & Causality |

| Key Reagents | aha-dUTP, DNA Polymerase | Aldehyde-Probe, TFA | Specificity is derived from the bioorthogonal pair; efficiency from the enzyme/catalyst. |

| Temperature | 55-95°C (Cycling) | 25-37°C | PCR requires thermal cycling for denaturation/annealing/extension. Ligation is a chemical reaction optimized for stability. |

| pH | ~8.0-8.5 (Polymerase Buffer) | ~4.5-5.0 (MES Buffer + TFA) | Polymerases require slightly alkaline conditions for optimal activity. Oxime ligation is significantly accelerated by acidic pH.[4] |

| Duration | 1-2 hours | 2-16 hours | Governed by enzymatic processivity (PCR) vs. chemical reaction kinetics (ligation). |

| Molar Ratios | dTTP:aha-dUTP (10:1 to 1:1) | Probe:aha-dU (10:1 to 50:1) | The incorporation ratio balances labeling density vs. PCR yield.[7] Ligation ratio uses excess probe to drive the reaction to completion. |

Conclusion

The TFA-aha-dU labeling method represents a highly controlled and versatile strategy for the covalent functionalization of DNA. By understanding the underlying principles of enzymatic incorporation and acid-catalyzed oxime ligation, researchers can fine-tune the process for a wide range of applications. The self-validating nature of the described protocols ensures a high degree of confidence at each step, from initial modification to final purification. This powerful technique empowers scientists to create precisely labeled DNA constructs, pushing the boundaries of biological inquiry and therapeutic innovation.

References

-

Kotlyar, A. B., Borovok, N., Molotsky, T., Fadeev, L., & Gozin, M. (2022). Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization. The Chemical Record, 22(5), e202100322. [Link]

-

Li, R., Liu, Y., & Wu, F. (2022). Labeling and sequencing nucleic acid modifications using bio-orthogonal tools. RSC Chemical Biology, 3(8), 994-1006. [Link]

-

Li, R., Liu, Y., & Wu, F. (2022). Labeling and sequencing nucleic acid modifications using bio-orthogonal tools. RSC Chemical Biology, 3, 994. [Link]

-

Hieb, A. R., & D'Souza, V. M. (2020). Covalent labeling of nucleic acids. Chemical Society Reviews, 49(21), 7822-7873. [Link]

-

Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420. [Link]

-

Wang, L. J., Tang, S., et al. (2024). Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. Science Advances, 10(29), eado9413. [Link]

-

White, C. J., & Yudin, A. K. (2018). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Scientific Reports, 8(1), 1-9. [Link]

-

Gao, Y., & Yang, J. (2019). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. Bio-protocol, 9(8), e3210. [Link]

-

Addgene. (2019). Ligation Protocol with T4 DNA Ligase. Addgene. [Link]

-

Wang, L. J., Tang, S., et al. (2024). Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. Science Advances, 10(29). [Link]

-

Martin, C. B., & Rill, R. L. (1999). Synthesis of a chemiluminescent acridinium hydroxylamine (AHA) for the direct detection of abasic sites in DNA. Organic letters, 1(5), 779-781. [Link]

-

Proudnikov, D., & Mirzabekov, A. (1996). Chemical methods of DNA and RNA fluorescent labeling. Nucleic acids research, 24(22), 4535-4542. [Link]

-

Addgene. (n.d.). Protocol - How to Ligate Plasmid DNA. Addgene. [Link]

-

Kosuri, S., & Church, G. M. (2014). Synthetic DNA Synthesis and Assembly: Putting the Synthetic in Synthetic Biology. Cell, 157(1), 1-13. [Link]

-

Mirigian, M., et al. (2014). Pulse-Chase Analysis of Procollagen Biosynthesis by Azidohomoalanine Labeling. Connective Tissue Research, 55(5-6), 333-341. [Link]

-

Wang, L. J., Tang, S., et al. (2024). Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. Science Advances, 10(29). [Link]

-

Das, S., et al. (2024). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. Journal of the American Chemical Society. [Link]

-

Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. [Link]

-

Bentolila, L. A., et al. (2000). Sequence-specific fluorescent labeling of double-stranded DNA observed at the single molecule level. Nucleic acids research, 28(17), 3373-3382. [Link]

-

Glembockyte, V., & Gasiunas, G. (2020). Covalent Labeling of Nucleic Acids. Chembiochem, 21(18), 2586-2600. [Link]

-

Wikipedia. (n.d.). Proteomics. Wikipedia. [Link]

-

Kim, H., et al. (2022). A new fluorescence labeling method for molecular analysis of double-stranded DNA. Analytical Biochemistry, 662, 115000. [Link]

Sources

- 1. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic catalysis of oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Spectroscopic Properties and Applications of TFA-aha-dU

Introduction: Unveiling TFA-aha-dU, a Dual-Mode Spectroscopic Probe for Nucleic Acid Research

In the intricate world of molecular biology and drug development, the ability to observe and quantify the dynamic interactions of nucleic acids is paramount. Modified nucleosides, engineered to possess unique spectroscopic properties, serve as powerful tools for elucidating the structure, dynamics, and interactions of DNA and RNA. This guide focuses on a particularly versatile, albeit specialized, probe: TFA-aha-dU .

TFA-aha-dU, chemically known as 5-[N-(6-(trifluoroacetamido)hexyl)-3(E)-acrylamido]-2'-deoxyuridine, is a modified deoxyuridine designed to be a dual-mode spectroscopic reporter.[1][2] Its structure incorporates two key features: a fluorescent acrylamide group and a trifluoroacetyl (TFA) moiety, both attached to the C5 position of the uracil base via a flexible aminohexanoyl (aha) linker. This unique design allows researchers to leverage both fluorescence spectroscopy and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, providing a multi-faceted approach to studying nucleic acid systems.

This technical guide provides an in-depth exploration of the expected spectroscopic properties of TFA-aha-dU, grounded in the established principles of similar modified nucleosides. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive field experience to empower researchers in their application of this and similar molecular probes.

I. Molecular Structure and Rationale for Design

The design of TFA-aha-dU is a prime example of rational chemical biology, where each component is chosen for a specific function.

-

Deoxyuridine (dU) Core : Provides the fundamental scaffold for incorporation into DNA sequences via standard solid-phase synthesis, replacing a native thymidine residue.

-

C5 Position Linker : The C5 position of pyrimidines is ideal for attaching large functional groups without significantly disrupting the Watson-Crick base pairing and overall DNA duplex stability.[3]

-

Acrylamide Moiety : This conjugated system is expected to be the primary fluorophore of the molecule. Its fluorescence properties are likely sensitive to the local microenvironment, making it a reporter of conformational changes, hybridization events, and binding interactions.

-

Trifluoroacetyl (TFA) Group : The three fluorine atoms of the TFA group serve as a sensitive ¹⁹F NMR probe. The absence of a natural fluorine background in biological systems ensures that any observed ¹⁹F NMR signal is exclusively from the labeled probe.[3][4][5] The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, providing a powerful tool to monitor structural transitions and molecular interactions.[3][6]

II. Fluorescence Spectroscopy: A Reporter of Local Environment

The acrylamide moiety of TFA-aha-dU is predicted to exhibit fluorescence that is highly sensitive to its local environment. When incorporated into a DNA duplex, its emission properties are expected to be modulated by interactions with neighboring bases, a phenomenon known as quenching.

The Principle of Fluorescence Quenching

Fluorescent nucleosides often experience a significant decrease in their quantum yield upon incorporation into DNA due to quenching by adjacent nucleobases.[7][8][9] This quenching can occur through various mechanisms, most notably photoinduced electron transfer (PET). The efficiency of quenching is highly dependent on the identity of the neighboring bases, with purines, especially guanine, being particularly effective quenchers.[7][10] This sequence-dependent quenching is not a limitation but a powerful feature that can be exploited experimentally.

Expected Fluorescence Properties of TFA-aha-dU

| Property | Expected Characteristics |

| Excitation Max (λex) | Likely in the near-UV to visible range, depending on the extended conjugation of the acrylamide system. |

| Emission Max (λem) | Expected to be Stokes-shifted from the excitation maximum. The exact wavelength will be sensitive to solvent polarity and stacking interactions within the DNA duplex. |

| Quantum Yield (Φ) | Expected to be moderate in the free nucleoside form and significantly lower when incorporated into single-stranded and, especially, double-stranded DNA due to quenching. The degree of quenching will be the primary observable in many experiments. |

| Fluorescence Lifetime (τ) | The lifetime of the excited state is also expected to decrease upon incorporation into DNA, providing another parameter to measure environmental changes. |

Experimental Protocol: Monitoring DNA Hybridization

This protocol describes how to use the fluorescence quenching of TFA-aha-dU to monitor the hybridization of two complementary DNA strands.

Step-by-Step Methodology

-

Oligonucleotide Synthesis : Synthesize a DNA oligonucleotide containing a single TFA-aha-dU modification, replacing a thymidine. Also, synthesize the complementary DNA strand.

-

Sample Preparation : Prepare a solution of the TFA-aha-dU-labeled single-stranded DNA (ssDNA) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Initial Fluorescence Measurement : Record the fluorescence emission spectrum of the ssDNA sample. This will serve as the baseline (unquenched) signal.

-

Titration : Add increasing amounts of the complementary DNA strand to the sample. After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

-

Data Analysis : Plot the fluorescence intensity at the emission maximum as a function of the molar ratio of the complementary strand. A significant decrease in fluorescence intensity upon the addition of the complementary strand indicates hybridization and quenching.

Causality and Self-Validation

-

Why this works : The flexible linker allows the fluorophore to be in a relatively unconstrained environment in the ssDNA state. Upon hybridization, the probe is brought into close proximity with the neighboring bases of both strands, leading to efficient quenching.

-

Trustworthiness : The experiment includes a control (the initial ssDNA measurement) and shows a dose-dependent response. The binding event can be modeled with a standard binding isotherm to extract thermodynamic parameters, further validating the results.

Caption: Workflow for monitoring DNA hybridization using fluorescence quenching.

III. ¹⁹F NMR Spectroscopy: A Background-Free Probe of Structure

The trifluoroacetyl group in TFA-aha-dU makes it an excellent probe for ¹⁹F NMR spectroscopy. This technique offers several advantages for studying biological macromolecules.[5]

-

High Sensitivity : The ¹⁹F nucleus has a high gyromagnetic ratio (83% of ¹H) and 100% natural abundance.[3][5]

-

No Background Signal : Fluorine is virtually absent from biological systems, meaning any signal detected is solely from the probe.[3][4]

-

Sensitive to Environment : The ¹⁹F chemical shift is exquisitely sensitive to changes in the local electronic environment, making it a precise reporter of conformational changes, ligand binding, and duplex formation.[3]

Expected ¹⁹F NMR Properties of TFA-aha-dU

For a molecule like TFA-aha-dU incorporated into DNA, the ¹⁹F NMR signal of the -CF₃ group is expected to show a distinct chemical shift that changes upon structural transitions. For example, the chemical shift in a single-stranded DNA will differ from that in a double-stranded duplex.[3] This change in chemical shift (Δδ) provides a direct readout of the hybridization event.

Experimental Protocol: Detecting Protein-DNA Interactions

This protocol outlines how to use ¹⁹F NMR to detect the binding of a protein to a DNA duplex containing TFA-aha-dU.

Step-by-Step Methodology

-

Sample Preparation : Prepare a high-concentration (micromolar range) sample of the DNA duplex containing TFA-aha-dU in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).

-

Acquire Reference Spectrum : Record a 1D ¹⁹F NMR spectrum of the DNA duplex alone. This will show a single peak corresponding to the -CF₃ group of the probe. Note its chemical shift (δ₁).

-

Protein Titration : Add a known amount of the DNA-binding protein to the NMR tube.

-

Acquire Binding Spectrum : After incubation, record another 1D ¹⁹F NMR spectrum. If the protein binds to the DNA, the local environment of the TFA-aha-dU probe will change, resulting in a shift of the ¹⁹F signal to a new chemical shift (δ₂).

-

Data Analysis : The appearance of a new peak or a shift in the existing peak confirms the protein-DNA interaction. By titrating the protein, one can monitor the change in chemical shift or the relative populations of the bound and unbound states to determine binding affinity.

Causality and Self-Validation

-

Why this works : Protein binding alters the local electrostatic and magnetic environment of the DNA. The ¹⁹F nucleus is highly sensitive to these changes, which are reflected in its chemical shift.

-

Trustworthiness : The experiment is internally controlled by comparing the spectra before and after protein addition. The observation of slow or fast exchange regimes on the NMR timescale can provide additional information about the kinetics of the interaction.

Caption: Workflow for detecting protein-DNA interactions using ¹⁹F NMR.

IV. Conclusion and Future Outlook

TFA-aha-dU represents a sophisticated class of molecular probes that offer a dual-channel view into the world of nucleic acids. By combining the environmentally sensitive nature of fluorescence with the background-free precision of ¹⁹F NMR, researchers can design robust and self-validating experiments to probe a wide range of biological phenomena, from simple DNA hybridization to complex protein-DNA interactions and drug binding events. While the specific photophysical and NMR parameters for this exact molecule await detailed characterization in the literature, the principles and protocols outlined in this guide, based on extensive research on analogous systems, provide a solid foundation for its application. As the demand for more precise and minimally invasive biological probes grows, the strategic design of dual-mode reporters like TFA-aha-dU will undoubtedly play a crucial role in advancing the frontiers of drug development and molecular science.

References

-

Title: Quenching of fluorescent nucleobases by neighboring DNA: the "insulator" concept Source: PNAS URL: [Link]

-

Title: A Nonafluoro Nucleoside as a Sensitive 19F NMR Probe of Nucleic Acid Conformation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy Source: Nucleic Acids Research, Oxford Academic URL: [Link]

-

Title: Synthesis and application of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 19F NMR Spectroscopy for the Analysis of DNA G-Quadruplex Structures Using 19F-Labeled Nucleobase Source: ResearchGate URL: [Link]

-

Title: 5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR Source: Nucleic Acids Research, Oxford Academic URL: [Link]

-

Title: Differential Fluorescence Quenching of Fluorescent Nucleic Acid Base Analogues by Native Nucleic Acid Monophosphates Source: ACS Publications URL: [Link]

-

Title: Isomorphic Fluorescent Nucleosides Source: ACS Publications URL: [Link]

-

Title: Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA Source: RSC Advances URL: [Link]

-

Title: TFA-aha-dU | C20H27F3N4O7 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Sources

- 1. TFA-aha-dU | CAS: 252337-58-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. TFA-aha-dU | C20H27F3N4O7 | CID 15484914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Nonafluoro Nucleoside as a Sensitive 19F NMR Probe of Nucleic Acid Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Quenching of fluorescent nucleobases by neighboring DNA: the "insulator" concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quenching of fluorescent nucleobases by neighboring DNA: the "insulator" concept. | Sigma-Aldrich [sigmaaldrich.com]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Aminohexyl Acrylamido Linker in TFA-aha-dU

A Senior Application Scientist's Perspective on Structure, Function, and Advanced Applications

Executive Summary

Modified oligonucleotides are indispensable tools in modern molecular biology, diagnostics, and the development of novel therapeutics. Their utility is often defined by the specific chemical moieties attached, which can impart novel functionalities ranging from enhanced nuclease resistance to the ability to form covalent bonds with other biomolecules. This guide provides a detailed examination of a specific modified nucleoside, TFA-aha-dU, focusing on the core functions of its aminohexyl acrylamido (aha) linker. By dissecting the molecule into its constituent parts—the deoxyuridine (dU) scaffold, the trifluoroacetyl (TFA) protecting group, and the 'aha' linker—we will explore the causal relationships behind its design and application. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this versatile chemical entity for advanced applications such as DNA-protein cross-linking and affinity capture.

Molecular Dissection of TFA-aha-dU

Understanding the function of TFA-aha-dU begins with an appreciation of its modular design. Each component is engineered with a specific purpose that contributes to the molecule's overall utility in experimental systems.

The Multifaceted Function of the Aminohexyl Acrylamido Linker

The 'aha' linker is not merely a passive connector; it is an active participant in the experimental design, enabling specific and powerful applications. Its function can be understood through three primary contributions.

Field-Proven Applications and Experimental Design

The unique chemical properties of the 'aha' linker translate directly into powerful research applications, particularly in studying nucleic acid-protein interactions and in the development of diagnostics and therapeutics.

Self-Validating Experimental Protocol: DNA-Protein Cross-Linking

This protocol outlines a self-validating workflow for identifying a specific DNA-protein interaction. The causality behind each step is explained to ensure technical accuracy and trustworthiness.

Conclusion

The aminohexyl acrylamido linker in TFA-aha-dU is a superb example of rational chemical design for biological applications. It is not a simple spacer but a multi-functional tool that provides flexibility, a highly specific reactive group for covalent capture, and a site for further modification. Its ability to facilitate targeted, irreversible cross-linking via Michael addition makes it a superior choice for researchers aiming to dissect the intricate network of DNA-protein interactions with high precision. Understanding the causality behind each component of this modified nucleoside empowers scientists and drug developers to design more robust, insightful, and ultimately successful experiments.

An In-depth Technical Guide to Modified Nucleosides for Nucleic Acid Research

For researchers, scientists, and drug development professionals, the strategic incorporation of modified nucleosides into nucleic acids represents a cornerstone of modern molecular biology and therapeutic innovation. This guide provides a comprehensive overview of the core principles, methodologies, and applications of modified nucleosides, moving beyond a simple recitation of facts to deliver field-proven insights into this transformative technology.

The Rationale for Modification: Enhancing and Expanding the Function of Nucleic Acids

Standard DNA and RNA, composed of the canonical nucleosides, are often susceptible to degradation by nucleases and may possess inherent limitations in terms of binding affinity and biological activity. Chemical modifications to the nucleoside building blocks—the base, the sugar, or the phosphate backbone—can overcome these challenges and unlock novel functionalities. These alterations are not merely academic exercises; they are the enabling technology behind a significant portion of the nucleic acid-based therapeutics and advanced diagnostic probes in development and clinical use today.[1][2]

The rationale for employing modified nucleosides can be distilled into several key objectives:

-

Enhanced Stability: Modifications can confer resistance to nuclease degradation, thereby increasing the in vivo half-life of therapeutic oligonucleotides.[3][4]

-

Improved Binding Affinity: Alterations to the sugar moiety, in particular, can lock the nucleoside into a conformation that enhances binding to target RNA or DNA sequences.[4][5]

-

Reduced Immunogenicity: Certain modifications, such as the N1-methylpseudouridine used in mRNA vaccines, can dampen the innate immune response to foreign RNA.[6]

-

Expanded Functional Repertoire: The introduction of fluorescent tags, cross-linking agents, or other functional groups via modified nucleosides allows for the probing of nucleic acid structure, dynamics, and interactions.[7][8]

A Universe of Chemical Diversity: Types of Nucleoside Modifications

The versatility of modified nucleosides stems from the ability to chemically alter each of the three components of the nucleoside structure.

Sugar Modifications

Modifications at the 2'-position of the ribose sugar are among the most common and impactful. These alterations influence the sugar pucker, which in turn affects the overall conformation of the nucleic acid duplex.

| Modification | Key Feature | Primary Application(s) |

| 2'-O-Methyl (2'-OMe) | Increased nuclease resistance and binding affinity to RNA. | Antisense oligonucleotides, siRNAs.[4][5] |

| 2'-Fluoro (2'-F) | High binding affinity and nuclease resistance. | Therapeutic oligonucleotides.[5] |

| 2'-O-Methoxyethyl (2'-MOE) | Excellent nuclease resistance and binding affinity, with a favorable toxicity profile. | Antisense oligonucleotides.[4][5] |

| Locked Nucleic Acid (LNA) | A methylene bridge "locks" the ribose in an A-form conformation, dramatically increasing binding affinity. | Splice-switching oligonucleotides, diagnostic probes.[4][5][9] |

Phosphate Backbone Modifications

Alterations to the phosphodiester linkage are primarily aimed at increasing nuclease resistance and modulating cellular uptake.

| Modification | Key Feature | Primary Application(s) |

| Phosphorothioate (PS) | Replacement of a non-bridging oxygen with sulfur confers significant nuclease resistance. | Antisense oligonucleotides, siRNAs.[4][10] |

| Phosphorodithioate (PDS) | Replacement of both non-bridging oxygens with sulfur provides complete nuclease resistance but is used less frequently. | Research applications.[4] |

| Neutral Backbones (e.g., PNA, PMO) | Lacking a negative charge, these modifications can exhibit enhanced cell permeability and do not activate RNase H. | Morpholinos for developmental biology, peptide nucleic acids for diagnostics.[4] |

Base Modifications

The nucleobase itself can be modified to introduce new functionalities or to alter base-pairing properties.

| Modification | Key Feature | Primary Application(s) |

| 5-Methylcytosine (5-mC) | A natural epigenetic mark, can influence gene expression. | Epigenetics research.[] |

| Pseudouridine (Ψ) | A C-glycoside isomer of uridine, can enhance the stability and translational capacity of mRNA. | mRNA therapeutics and vaccines.[6][] |

| N6-methyladenosine (m6A) | A common mRNA modification involved in regulating mRNA metabolism. | RNA biology research.[] |

| Fluorescent Analogs | Incorporation of fluorophores to create probes for studying nucleic acid structure and interactions.[7][][13] | FRET-based assays, in-situ hybridization.[7] |

| Click-Chemistry Handles | Introduction of azide or alkyne groups for post-synthetic labeling and conjugation.[14] | Bioconjugation, diagnostics. |

The Cornerstone of Synthesis: Phosphoramidite Chemistry and Solid-Phase Synthesis

The site-specific incorporation of modified nucleosides into an oligonucleotide of a defined sequence is made possible by the robustness and efficiency of phosphoramidite chemistry, typically performed on an automated solid-phase synthesizer.[15][16][17]

The process begins with the chemical synthesis of a nucleoside phosphoramidite, a derivative of the desired modified nucleoside.[17][18] In this building block, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl is derivatized with a reactive phosphoramidite moiety.[18][19] Any reactive functional groups on the nucleobase are also protected.[17]

The synthesis of the oligonucleotide proceeds in a cyclical fashion, with each cycle adding one nucleoside to the growing chain, which is covalently attached to a solid support, typically controlled-pore glass (CPG).[16][20][21]

The Four Steps of the Phosphoramidite Cycle:

-

Detritylation: The acid-labile 5'-DMT group of the support-bound nucleoside is removed, exposing a free 5'-hydroxyl group.[19]

-

Coupling: The next nucleoside phosphoramidite in the sequence is activated by a weak acid, such as tetrazole, and reacts with the free 5'-hydroxyl group of the support-bound chain.[15][19] This step is highly efficient, often exceeding 99%.[18]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent their participation in subsequent cycles, which would result in deletion mutations in the final product.[19][20]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.[15][21]

This cycle is repeated until the desired sequence is assembled.

Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.

Post-Synthesis Processing:

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a final deprotection step, typically using ammonia and methylamine (AMA).[20][21] The crude product is then purified, most commonly by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[20]

Methodologies and Protocols

Detailed Protocol: Automated Solid-Phase Synthesis of a Modified Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide containing a modified nucleoside using an automated DNA/RNA synthesizer.

Prerequisites:

-

High-purity, anhydrous acetonitrile.

-

Standard and modified nucleoside phosphoramidites dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration (e.g., 0.1 M).[20][21]

-

Activator solution (e.g., 5-ethylthiotetrazole).

-

Capping solutions (A and B).

-

Oxidizing solution (e.g., iodine/water/pyridine).

-

Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., AMA).

-

Appropriate CPG solid support column for the 3'-most nucleoside.

Procedure:

-

Synthesizer Preparation: Install all reagent bottles on the synthesizer, ensuring anhydrous conditions for the phosphoramidite and activator lines. Prime all lines to remove any air and ensure consistent delivery.

-

Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer's control software, specifying the position of the modified nucleoside.

-

Synthesis Initiation: The synthesizer will automatically execute the phosphoramidite cycle for each nucleoside in the sequence.

-

Causality: The automated, sequential delivery of reagents ensures the precise and efficient construction of the desired sequence. The anhydrous conditions are critical to prevent the hydrolysis of the phosphoramidites, which would terminate chain elongation.[20]

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, transfer the CPG support to a vial.

-

Add the AMA solution and incubate at the recommended temperature and time (e.g., 1.5 hours at 60°C) to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.[20]

-

Causality: The strong basic conditions of AMA are necessary to hydrolyze the ester linkage to the CPG and remove the protecting groups from the exocyclic amines of the nucleobases.

-

-

Purification: Purify the crude oligonucleotide using denaturing PAGE or reverse-phase HPLC to isolate the full-length product from shorter, failed sequences.[20]

-

Quantification and Storage: Quantify the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm. Lyophilize the sample and store it at -20°C.[20]

Analysis of Modified Oligonucleotides: Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for confirming the identity and purity of a synthesized oligonucleotide, as it provides a direct measurement of the molecular weight.[22]

Common MS Techniques for Oligonucleotides:

-

Electrospray Ionization (ESI-MS): A soft ionization technique that is well-suited for analyzing oligonucleotides. It often produces a series of multiply charged ions, from which the molecular weight can be deconvoluted.[22]

-

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): In this method, the oligonucleotide is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. It typically produces singly charged ions, making the spectrum straightforward to interpret.[22][23][24]

Protocol: MALDI-TOF MS Analysis of a Purified Oligonucleotide

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a 50:50 solution of acetonitrile and water.[23]

-

Sample Preparation: Mix a small amount (e.g., 1 µL) of the purified oligonucleotide solution (in RNase-free water) with the matrix solution (e.g., 1 µL) directly on the MALDI target plate.

-

Crystallization: Allow the mixture to air dry, forming a co-crystal of the oligonucleotide and the matrix.

-

Causality: The matrix serves to absorb the energy from the laser, preventing the fragile oligonucleotide from fragmenting. The matrix also facilitates the ionization of the oligonucleotide.

-

-

Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum by firing the laser at the sample spot.

-

Data Interpretation: The resulting spectrum should show a major peak corresponding to the calculated molecular weight of the modified oligonucleotide. The presence of modifications will shift the mass accordingly.[22] The absence of significant peaks at lower masses indicates a high purity of the full-length product.

Caption: Workflow for the analysis of modified oligonucleotides by MALDI-TOF MS.

Applications in Research and Drug Development

The ability to synthesize custom oligonucleotides with specific modifications has revolutionized numerous fields.

-

Antisense Technology: Modified oligonucleotides (ASOs) are designed to bind to a specific mRNA sequence, leading to its degradation by RNase H and thereby inhibiting the expression of a disease-causing protein.[4] Modifications like phosphorothioates and 2'-MOE are crucial for their in vivo stability and efficacy.[4][5]

-

RNA Interference (RNAi): Small interfering RNAs (siRNAs) also rely heavily on chemical modifications to improve their stability, reduce off-target effects, and enhance delivery.[1][2]

-

mRNA Vaccines: The use of N1-methylpseudouridine in the mRNA sequences of COVID-19 vaccines is a prime example of how modified nucleosides can enhance the stability and translational efficiency of mRNA while reducing its immunogenicity.[6]

-

Diagnostic Probes: Oligonucleotides containing fluorescently modified nucleosides are widely used as probes in techniques like quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH) for the sensitive detection of specific nucleic acid sequences.[7][]

-

Aptamers: These are short, single-stranded nucleic acid sequences that can fold into unique three-dimensional structures to bind to specific targets, such as proteins or small molecules. Modified nucleosides can be incorporated to enhance their binding affinity and stability, making them useful as therapeutic or diagnostic agents.[25][26]

-

Expansion of the Genetic Alphabet: Researchers are using nucleobase-modified nucleosides to create new, unnatural base pairs. The goal is to expand the genetic code, potentially allowing for the site-specific incorporation of unnatural amino acids into proteins.[25][26]

Challenges and Future Directions

Despite the tremendous progress, challenges remain in the field of modified nucleic acids.

-

Delivery: Efficiently delivering these often large, negatively charged molecules to the target cells and tissues remains a major hurdle for many therapeutic applications.[27][28]

-

Toxicity: Some modifications can lead to off-target effects or cellular toxicity, necessitating careful screening and optimization.[4][28]

-

Cost of Manufacturing: The chemical synthesis of highly modified oligonucleotides can be expensive, particularly for large-scale production.

The future of modified nucleoside research is bright, with ongoing efforts to develop novel modifications that further improve the properties of nucleic acids.[29] Innovations in biocatalysis and enzymatic synthesis may offer more sustainable and efficient routes to producing these critical molecules.[30] As our understanding of the intricate roles of natural RNA modifications grows, we can expect to see the development of new therapeutic strategies that mimic or inhibit these processes. The continued integration of chemistry, biology, and materials science will undoubtedly lead to the next generation of nucleic acid-based tools and therapeutics with unprecedented precision and efficacy.

References

-

Analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry. PubMed. Available from: [Link]

-

Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery. Frontiers. Available from: [Link]

-

Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. Available from: [Link]

-

Fluorescent Nucleoside Analogues as DNA Probes. In: Methods in Molecular Biology. Humana Press. Available from: [Link]

-

Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. PubMed Central. Available from: [Link]

-

Probing of Nucleic Acid Structures, Dynamics, and Interactions With Environment-Sensitive Fluorescent Labels. ScienceOpen. Available from: [Link]

-

Analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry. American Chemical Society. Available from: [Link]

-

Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro. Nucleic Acids Research. Available from: [Link]

-

Solid-phase synthesis of modified oligonucleotides. CORE. Available from: [Link]

-

LC-MS Analysis Of Oligonucleotides: A Comprehensive Guide. Abraham Entertainment. Available from: [Link]

-

Chemical Modifications in Nucleic Acids for Therapeutic and Diagnostic Applications. MDPI. Available from: [Link]

-

Tellurium-Modified Nucleosides, Nucleotides, and Nucleic Acids with Potential Applications. MDPI. Available from: [Link]

-

Labeling and sequencing nucleic acid modifications using bio-orthogonal tools. PubMed Central. Available from: [Link]

-

Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery. PubMed Central. Available from: [Link]

-

Fluorescent Nucleoside Analogs: Probes for Investigating Nucleic Acid Structure and Function. ResearchGate. Available from: [Link]

-

Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. PubMed Central. Available from: [Link]

-

(PDF) Solid-Phase Synthesis of Modified Oligonucleotides. ResearchGate. Available from: [Link]

-

Summary: the modified nucleosides of RNA. PubMed Central. Available from: [Link]

-

Combined Approaches to Site-Specific Modification of RNA. PubMed Central. Available from: [Link]

-

What are Backbone Modifications in Oligonucleotide Synthesis. Bio-Synthesis. Available from: [Link]

-

Oligonucleotide Backbone Modification Products. Glen Research. Available from: [Link]

-

Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. NIH. Available from: [Link]

-

Synthesis and Properties of Oligonucleotides Containing LNA-Sulfamate and Sulfamide Backbone Linkages. ACS Publications. Available from: [Link]

-

Incorporation of Modified Nucleotides into RNA for Studies on RNA Structure, Function and Intermolecular Interactions. Semantic Scholar. Available from: [Link]

-

Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking. PubMed Central. Available from: [Link]

-

Nucleoside phosphoramidite. Wikipedia. Available from: [Link]

-

Synthesis of nucleobase-modified RNA oligonucleotides. Encyclopedia.pub. Available from: [Link]

-

Therapeutic oligonucleotide modifications and our strategy for... ResearchGate. Available from: [Link]

-

Solid Phase Oligonucleotide Synthesis. Biotage. Available from: [Link]

-

Modified Nucleosides That Can Be Incorporated into DNA Enzymatically or in Live Cells. ResearchGate. Available from: [Link]

-

The Future of Drug Discovery: The Importance of Modified Nucleosides, Nucleotides, and Oligonucleotides. ResearchGate. Available from: [Link]

-

Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. PubMed Central. Available from: [Link]

-

Analysis of RNA Modifications by Second- and Third-Generation Deep Sequencing: 2020 Update. MDPI. Available from: [Link]

-

Nucleobase-Modified Nucleosides and Nucleotides: Applications in Biochemistry, Synthetic Biology, and Drug Discovery. EngagedScholarship@CSU. Available from: [Link]

-

Challenges and Opportunities for Nucleic Acid Therapeutics. PubMed Central. Available from: [Link]

-

Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. MDPI. Available from: [Link]

-

Determining RNA Natural Modifications and Nucleoside Analog-Labeled Sites by a Chemical/Enzyme-Induced Base Mutation Principle. PubMed Central. Available from: [Link]

-

Upgrading nucleic acid and antisense therapeutics: challenges, solutions, and future directions. PubMed. Available from: [Link]

-

Nucleic acid sequence. Wikipedia. Available from: [Link]

Sources

- 1. Chemical Modifications in Nucleic Acids for Therapeutic and Diagnostic Applications | Semantic Scholar [semanticscholar.org]

- 2. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfachemic.com [alfachemic.com]

- 4. What are Backbone Modifications in Oligonucleotide Synthesis [biosyn.com]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. glenresearch.com [glenresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 18. twistbioscience.com [twistbioscience.com]

- 19. biotage.com [biotage.com]

- 20. alfachemic.com [alfachemic.com]

- 21. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. idtdna.com [idtdna.com]

- 23. Analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Frontiers | Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery [frontiersin.org]

- 26. Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Challenges and Opportunities for Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Upgrading nucleic acid and antisense therapeutics: challenges, solutions, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Applications of Trifluoroacetylated Compounds in Biochemistry

Introduction: The Trifluoroacetyl Group - A Versatile Tool in Biochemical Research

In the landscape of modern biochemistry and drug discovery, the strategic modification of molecules to fine-tune their properties and function is paramount. Among the arsenal of chemical tools available to researchers, the trifluoroacetyl (TFA) group stands out for its unique combination of electronic and steric properties. The introduction of a trifluoroacetyl moiety onto a biomolecule can profoundly influence its stability, reactivity, and biological activity. This guide provides a comprehensive overview of the core applications of trifluoroacetylated compounds in biochemistry, offering insights into the underlying principles and practical methodologies for researchers, scientists, and drug development professionals.

The trifluoroacetyl group's utility stems from the strong electron-withdrawing nature of the three fluorine atoms, which significantly impacts the chemical characteristics of the attached molecule. This modification can enhance metabolic stability, modulate physicochemical properties like lipophilicity, and serve as a versatile protecting group in complex syntheses.[1] This guide will delve into the multifaceted applications of trifluoroacetylation, from its foundational role in peptide synthesis to its advanced use in analytical biochemistry and as a modulator of enzyme activity.

Part 1: The Trifluoroacetyl Group as a Strategic Protecting Group in Synthesis

The temporary masking of reactive functional groups is a cornerstone of complex organic synthesis, particularly in the assembly of peptides and other biomolecules. The trifluoroacetyl group has emerged as a valuable N-protecting group due to its distinct stability profile.

Orthogonality in Peptide Synthesis

The TFA group is notably stable in strongly acidic conditions, which allows for the selective removal of other acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group.[2] Conversely, the TFA group can be readily cleaved under mild basic conditions, such as treatment with piperidine or sodium hydroxide.[3][4] This differential stability, known as orthogonality, is crucial in multi-step synthetic strategies like Solid-Phase Peptide Synthesis (SPPS).[2] For instance, the ε-amino group of lysine can be protected with a TFA group, allowing for the selective deprotection and modification of this side chain to create branched or cyclic peptides.[2]